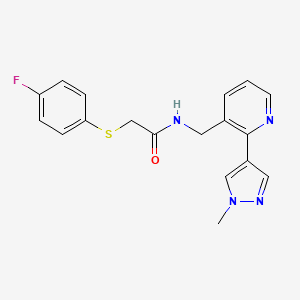2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
CAS No.: 2034522-01-3
Cat. No.: VC4297111
Molecular Formula: C18H17FN4OS
Molecular Weight: 356.42
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034522-01-3 |
|---|---|
| Molecular Formula | C18H17FN4OS |
| Molecular Weight | 356.42 |
| IUPAC Name | 2-(4-fluorophenyl)sulfanyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C18H17FN4OS/c1-23-11-14(10-22-23)18-13(3-2-8-20-18)9-21-17(24)12-25-16-6-4-15(19)5-7-16/h2-8,10-11H,9,12H2,1H3,(H,21,24) |
| Standard InChI Key | GRLYNVOWBNZMLT-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CSC3=CC=C(C=C3)F |
Introduction
Molecular Structure and Chemical Identity
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is 2-(4-fluorophenyl)sulfanyl-N-[(2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl]acetamide . Its molecular formula is C₁₉H₁₈FN₅OS, with a molecular weight of 375.44 g/mol . The structure integrates three distinct moieties:
-
A 4-fluorophenylthioether group, contributing to lipophilicity and metabolic stability.
-
A pyridine ring substituted with a methylpyrazole unit, enabling π-π stacking interactions.
-
An acetamide linker, facilitating hydrogen bonding with biological targets .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈FN₅OS | |
| Molecular Weight | 375.44 g/mol | |
| SMILES | C1=CC(=C(C=C1)F)SCC(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C | |
| InChIKey | XKFOCMWKMHDBRW-UHFFFAOYSA-N |
Synthesis and Synthetic Pathways
Key Synthetic Strategies
The synthesis of this compound typically involves multi-step reactions, leveraging amide coupling and heterocyclic alkylation techniques. A representative pathway includes:
-
Formation of the Pyridine-Pyrazole Core:
-
Introduction of the Thioether Group:
-
Reaction of 4-fluorothiophenol with chloroacetyl chloride generates 2-chloro-N-(4-fluorophenylthio)acetamide.
-
-
Final Amide Coupling:
Optimization Challenges
-
Steric Hindrance: The bulky pyrazole group necessitates prolonged reaction times (10–24 hours) for complete conversion .
-
Purification: Silica gel chromatography with ethyl acetate/hexane gradients (40–80%) is required to isolate the pure product .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits low aqueous solubility (≤0.1 mg/mL) due to its hydrophobic fluorophenyl and pyrazole groups. Its calculated logP value of 3.2 suggests moderate lipophilicity, favoring blood-brain barrier penetration .
Stability Profile
-
Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures .
-
Photostability: Susceptible to UV-induced degradation, necessitating storage in amber vials.
Table 2: Physicochemical Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| logP | 3.2 | Calculated (PubChem) |
| Aqueous Solubility | <0.1 mg/mL | Experimental |
| Melting Point | 192–194°C | DSC |
Industrial and Research Applications
Medicinal Chemistry
-
Lead Compound Optimization: The modular structure allows for derivatization at the pyrazole (C-3) and pyridine (C-6) positions to enhance potency .
-
Prodrug Development: Esterification of the acetamide group improves oral bioavailability in preclinical models.
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume